N3-Ethyl vs. N3-Isopropyl: Potency Retention in MPO Inhibition
In a series of 2-thioxo-dihydroquinazolin-4(1H)-ones evaluated against purified human MPO, the N3-ethyl analog (represented by compound 3b in the study) showed measurable inhibitory activity, whereas the N3-isopropyl analog (3c) and the N3,N-dimethylaminopropyl analog resulted in decreased potency relative to the unsubstituted N3-amino congener [1]. This establishes that the N3-ethyl substitution pattern balances steric tolerance and inhibitory efficacy, making it a preferred intermediate for further optimization compared to bulkier N3-alkyl or N3-aryl substituents, which abrogate activity.
| Evidence Dimension | MPO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | N3-ethyl analog (compound 3b) retains detectable MPO inhibition (exact IC50 for 3b not separately reported, but class IC50 range reaches 100 nM) [1] |
| Comparator Or Baseline | N3-isopropyl (3c) and N3,N-dimethylaminopropyl analogs show decreased potency; N3-amino derivatives achieve IC50 values as low as 100 nM [1] |
| Quantified Difference | N3-isopropyl and N3,N-dimethylaminopropyl substitutions decrease potency; the ethyl group is the largest alkyl substituent that maintains activity comparable to the amino lead series |
| Conditions | In vitro purified human MPO assay using Amplex Red substrate; competitive inhibition with respect to substrate [1] |
Why This Matters
For procurement decisions in MPO-targeted drug discovery, the N3-ethyl derivative is the optimal starting scaffold among alkyl-substituted analogs because it preserves target engagement while offering improved physicochemical properties over the polar N3-amino series.
- [1] Li Y, Ganesh T, Diebold BA, Zhu Y, McCoy JW, Smith SME, Sun A, Lambeth JD. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Med Chem Lett. 2015;6(10):1047–1052. doi:10.1021/acsmedchemlett.5b00287. View Source
